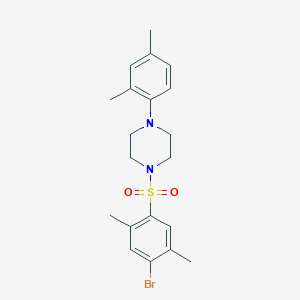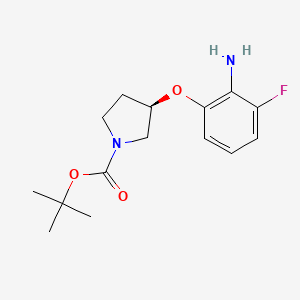
3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H14ClN3O2S2 and its molecular weight is 379.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Thermal Properties
- A study explored the antibacterial and thermal properties of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles, including compounds similar to the specified chemical. These compounds exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and their thermal stability and melting points were analyzed using thermal analysis techniques (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).
Urease Inhibition
- Another research focused on novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides for urease inhibition. These molecules showed potent inhibitory potential against the urease enzyme, suggesting their potential as valuable therapeutic agents in drug designing programs (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Anticancer and Antimicrobial Activity
- A study analyzed a bioactive molecule with a structure similar to the specified compound for its antimicrobial activity and potential anticancer properties. Molecular docking was used to identify the compound's interaction with different proteins (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
- In a different study, 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The cytotoxic evaluation of these compounds suggested potential anticancer applications (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).
Anti-inflammatory and Anti-thrombotic Studies
- 1,3,4-Oxadiazole derivatives were investigated for their in-vitro and in-vivo anti-inflammatory activity, along with anti-thrombotic properties in rats. The study also included molecular docking studies to find interactions with COX-2 enzyme (Basra, Batool, Farhat, Tajammal, Khan, Majid, Naeem, Munawar, Rahman, & Nisa, 2019).
Lipoxygenase Inhibitors
- A range of heterocyclic compounds, including ones similar to the specified chemical, were prepared and screened for their activity against lipoxygenase enzyme. These compounds displayed moderately good activities relative to the reference standard (Aziz‐ur‐Rehman, Fatima, Abbasi, Rasool, Malik, Ashraf, Ahmad, & Ejaz, 2016).
Alzheimer's Disease Treatment
- N-substituted derivatives of a similar compound were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme and evaluated through haemolytic activity (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c17-11-3-5-12(6-4-11)24-9-7-14(21)18-16-20-19-15(22-16)10-13-2-1-8-23-13/h1-6,8H,7,9-10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMWBFNMQDGNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2717319.png)

![3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2717324.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)

![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)

![5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2717332.png)



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2717338.png)
